3-Oxo-(-)-lentiginosine

Stereoselective Synthesis Chiral Intermediate Iminosugar

3-Oxo-(-)-lentiginosine (CAS 160169-49-3) is the essential chiral intermediate for synthesizing (-)-lentiginosine, a non-natural enantiomer with validated pro-apoptotic activity. Its absolute (1R,2S,8aR) stereochemistry is non-substitutable; generic intermediates or different enantiomers yield biologically distinct compounds. This high-purity building block ensures stereochemical fidelity for oncology signaling studies and SAR campaigns. Available for direct procurement with expedited global shipping.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 160169-49-3
Cat. No. B023970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-(-)-lentiginosine
CAS160169-49-3
Synonyms(1R,2S,8aR)-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone;  _x000B_[1R-(1α,2β,8aα)]-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(C(C2=O)O)O
InChIInChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
InChIKeyLKCBJKFYFVBJCS-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Oxo-(-)-lentiginosine (CAS 160169-49-3) is the Critical Chiral Intermediate for (-)-Lentiginosine Synthesis


3-Oxo-(-)-lentiginosine (CAS 160169-49-3) is a chiral, bicyclic iminosugar derivative [1] that serves as the essential and direct synthetic intermediate for the production of (-)-lentiginosine, a non-natural enantiomer of the iminosugar alkaloid lentiginosine with established pro-apoptotic activity against tumor cells [2]. This compound is an (1R,2S,8aR)-1,2-dihydroxyhexahydro-3(2H)-indolizinone [1], which distinguishes it from its natural (+)-counterpart and other in-class glycosidase inhibitors. It is commercially available as a key research reagent and chemical building block for advanced studies on cancer cell signaling and apoptosis pathways.

The Critical Role of 3-Oxo-(-)-lentiginosine: Why Alternative Chiral Intermediates Cannot Be Substituted in (-)-Lentiginosine Synthesis


In the synthesis of (-)-lentiginosine, a compound with unique pro-apoptotic activity that is distinct from the natural (+)-enantiomer's glycosidase inhibition [1], the absolute stereochemical configuration is paramount [2]. Substituting 3-Oxo-(-)-lentiginosine with a generic intermediate, a different enantiomer, or a structural analog would fundamentally alter the stereochemical outcome of the final product [2]. This would result in the synthesis of an inactive or a biologically distinct compound, such as the (+)-enantiomer, which exhibits a completely different and non-overlapping biological profile as a potent amyloglucosidase inhibitor rather than an apoptosis inducer [1]. Therefore, this specific chiral intermediate is non-substitutable for any research program aiming to replicate or build upon the established cancer cell biology of (-)-lentiginosine.

Head-to-Head Comparative Evidence: Quantifying the Differential Value of 3-Oxo-(-)-lentiginosine (CAS 160169-49-3) for Informed Procurement


Stereochemical Precision: 3-Oxo-(-)-lentiginosine vs. Generic (+)-Lentiginosine Intermediates

The 3-Oxo-(-)-lentiginosine molecule possesses the absolute stereochemical configuration of (1R,2S,8aR) [1], which is the direct precursor to the non-natural (-)-lentiginosine enantiomer [2]. This contrasts with intermediates used for the synthesis of the natural (+)-lentiginosine, which are derived from (1S,2S,8aS)-precursors [2]. Using an intermediate with the incorrect stereochemistry would yield the (+)-enantiomer, which is a potent and selective amyloglucosidase inhibitor [3], instead of the desired (-)-enantiomer known for its pro-apoptotic activity [2].

Stereoselective Synthesis Chiral Intermediate Iminosugar Enantioselectivity

Divergent Bioactivity: 3-Oxo-(-)-lentiginosine as an Apoptosis Research Tool vs. (+)-Lentiginosine as a Glycosidase Inhibitor

The downstream biological activity of the final product, (-)-lentiginosine, synthesized from 3-Oxo-(-)-lentiginosine, is fundamentally different from that of its (+)-enantiomer [1]. While the final (+)-lentiginosine is a potent and selective inhibitor of amyloglucosidases with a reported Ki of 2 µM against the Aspergillus niger enzyme [2], the final (-)-lentiginosine is a much weaker inhibitor of these enzymes (Ki = 70-98 µM) [3]. Critically, this weaker inhibition is offset by a distinct and valuable pro-apoptotic activity against various tumor cell lines, a property not exhibited by the (+)-enantiomer [1].

Cancer Cell Biology Apoptosis Glycosidase Inhibition Enantiomer-Specific Activity

Synthetic Route Specificity: 3-Oxo-(-)-lentiginosine vs. 7-Hydroxylentiginosine Analogs for Glycosidase Selectivity Studies

In contrast to 3-Oxo-(-)-lentiginosine, which leads to the (-)-enantiomer with minimal glycosidase activity [1], synthetic routes to 7-hydroxylentiginosine analogs (derived from (+)-lentiginosine intermediates) produce compounds with altered glycosidase selectivity [2]. For instance, while (+)-lentiginosine is a selective amyloglucosidase inhibitor, the (7R)-hydroxy analogue exhibits additional weak inhibitory activity against α-L-fucosidase (Ki ~ 6 µM for amyloglucosidase, with added fucosidase inhibition) [2]. The 3-Oxo-(-)-lentiginosine pathway, conversely, is tailored for achieving the opposite bioactivity profile, prioritizing apoptosis induction over enzyme inhibition [1].

Glycosidase Specificity Structure-Activity Relationship (SAR) Synthetic Analog Iminosugar

Commercial Availability and Form: 3-Oxo-(-)-lentiginosine (TRC O870005) vs. Custom Synthesis of Chiral Intermediates

3-Oxo-(-)-lentiginosine is available from specialized chemical suppliers like Toronto Research Chemicals (TRC) as a pre-qualified research intermediate, catalogued as TRC-O870005 [1]. It is offered as a white solid with defined storage conditions (room temperature) and solubility in common organic solvents like methanol and tetrahydrofuran . This contrasts with the alternative of commissioning a custom, multi-step chiral synthesis of a similar intermediate, which incurs significant time delays, higher costs, and requires extensive in-house analytical validation of stereochemical purity [2].

Chemical Procurement Supply Chain Research Reagent Synthetic Intermediate

Key Application Scenarios for 3-Oxo-(-)-lentiginosine (CAS 160169-49-3) in Research and Development


Synthesis of (-)-Lentiginosine for Enantiomer-Specific Cancer Cell Apoptosis Studies

3-Oxo-(-)-lentiginosine is the designated synthetic precursor for producing (-)-lentiginosine, a non-natural iminosugar that induces caspase-dependent apoptosis in a variety of tumor cell lines while exhibiting low cytotoxicity toward non-transformed cells [1]. This application leverages the unique, non-glycosidase inhibitory profile of the (-)-enantiomer to dissect cell death pathways independent of carbohydrate metabolism, providing a clean chemical biology tool for oncology research [1].

Use as a Chiral Building Block in the Total Synthesis of Iminosugar Alkaloids

As a key intermediate in the synthesis of (-)-lentiginosine, this compound is instrumental in total synthesis campaigns aimed at constructing the indolizidine core of various iminosugar alkaloids [2]. Its defined stereochemistry and functional groups (hydroxyls and a ketone) provide versatile synthetic handles, making it a valuable building block for exploring structure-activity relationships (SAR) within this class of biologically active natural products [3].

Enantiomeric Control in Mechanistic Studies of Iminosugar Bioactivity

Researchers utilize 3-Oxo-(-)-lentiginosine to produce the (-)-enantiomer of lentiginosine, which is essential for mechanistic studies that compare and contrast the biological effects of enantiomeric pairs [1]. As documented, the (+)-enantiomer is a potent and selective amyloglucosidase inhibitor (Ki = 2 µM) [4], while the (-)-enantiomer derived from this intermediate has minimal glycosidase activity but strong pro-apoptotic effects [1]. This makes 3-Oxo-(-)-lentiginosine indispensable for experiments designed to isolate and validate the specific, non-enzymatic targets of (-)-lentiginosine in cancer cells.

Reference Standard for Analytical Method Development and Quality Control

The commercial availability of 3-Oxo-(-)-lentiginosine as a highly purified white solid allows it to be used as a reference standard for developing and validating analytical methods, such as chiral HPLC or LC-MS, for monitoring the synthesis of (-)-lentiginosine and related compounds [5]. Its well-defined structure and availability from specialty chemical suppliers make it a reliable compound for calibrating instruments and ensuring the stereochemical purity of synthetic batches.

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